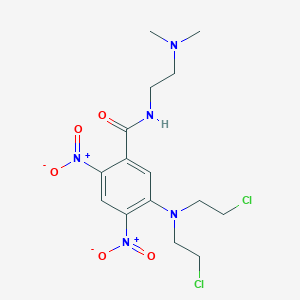
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a chemical compound commonly known as MEP. This compound has gained significant attention from the scientific community due to its potential applications in various fields. MEP is a thiol compound that contains a pyrrole ring and an alkyl group. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MEP is not fully understood. However, it is believed that MEP exerts its biological effects by interacting with sulfhydryl groups in proteins and enzymes. MEP can also act as a radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MEP can inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that MEP can reduce oxidative stress and inflammation in animal models. MEP has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various compounds. MEP also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, MEP has some limitations for lab experiments. It is a reactive compound that can interact with other compounds in the lab environment, leading to false-positive results. MEP is also a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of MEP. One of the directions is to study its potential applications in drug discovery. MEP has been shown to exhibit anticancer and antimicrobial properties, making it a potential lead compound for the development of new drugs. Another direction is to study its potential applications in material science. MEP can be used as a precursor for the synthesis of various polymers and materials with unique properties. Finally, future studies can focus on the mechanism of action of MEP and its interaction with proteins and enzymes, leading to a better understanding of its biological effects.
Conclusion:
In conclusion, 1H-Pyrrole-1-ethanethiol, 2-methyl-5-propyl- is a versatile compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEP is a promising compound that requires further studies to fully understand its potential applications.
Métodos De Síntesis
MEP can be synthesized using different methods. One of the commonly used methods is the reaction of 2-methyl-5-propylpyrrole with ethanethiol in the presence of a catalyst. The reaction takes place under mild conditions, and the product can be purified using a simple extraction process. Another method involves the reaction of 2-methyl-5-propylpyrrole with thioacetic acid followed by hydrolysis to obtain MEP.
Aplicaciones Científicas De Investigación
MEP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MEP has been studied for its anticancer, antimicrobial, and antioxidant properties. It has been shown to inhibit the growth of cancer cells and exhibit antibacterial activity against various strains of bacteria. In material science, MEP has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, MEP has been used as a building block for the synthesis of various compounds.
Propiedades
Número CAS |
153686-99-8 |
|---|---|
Fórmula molecular |
C10H17NS |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C10H17NS/c1-3-4-10-6-5-9(2)11(10)7-8-12/h5-6,12H,3-4,7-8H2,1-2H3 |
Clave InChI |
LRGRVYMIARIGRU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(N1CCS)C |
SMILES canónico |
CCCC1=CC=C(N1CCS)C |
Otros números CAS |
153686-99-8 |
Sinónimos |
2-Methyl 5-propyl N-ethanethiol pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




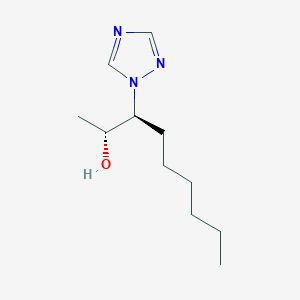
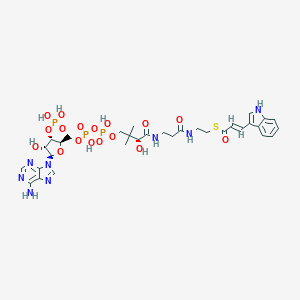
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
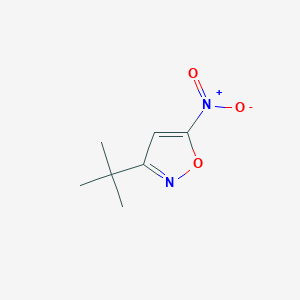
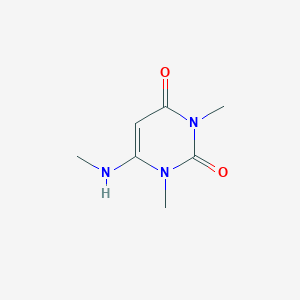
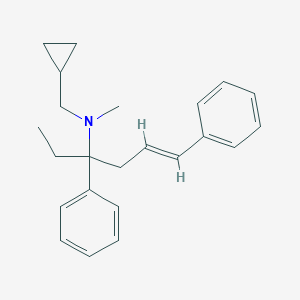
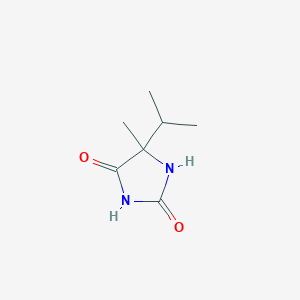


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
